molecular formula C5H9NO2 B13346264 (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B13346264
M. Wt: 115.13 g/mol
InChI Key: DONIIIFPIJYUCN-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidinone ring with hydroxyl and methyl substituents, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the stereoselective reduction of diketones using biocatalysts such as diketoreductases. These enzymes offer high enantioselectivity and yield, making them suitable for industrial applications . Another method involves the use of carbonyl reductases in combination with cofactor regeneration systems to achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. The use of immobilized enzymes and continuous flow reactors can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol
  • (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol Hydrochloride

Uniqueness

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1

InChI Key

DONIIIFPIJYUCN-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)N1)O

Canonical SMILES

CC1CC(C(=O)N1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.